Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
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Overview
Description
Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is an organic compound that features a cyclopropyl group attached to a pyrrolidine ring, which is further connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine typically involves the reaction of cyclopropylamine with 1-methyl-2-pyrrolidinylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactor systems can provide better control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-ketone, while reduction may result in the formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-ketone
- Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-alcohol
- Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-ether
Uniqueness
Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for various research applications .
Biological Activity
Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is an organic compound characterized by its unique cyclopropyl and pyrrolidine structures. Its molecular formula is C9H18N2, with a molecular weight of approximately 154.25 g/mol. This compound exhibits significant biological activities, particularly as a ligand for histamine H₃ receptors, which are involved in various neurological functions. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes a cyclopropyl group attached to a methyl-pyrrolidin-2-ylmethyl moiety. This configuration contributes to its distinct chemical properties and biological activities. The presence of the nitrogen atom in the pyrrolidine ring enhances its reactivity and interaction with biological targets.
Histamine H₃ Receptor Ligand
This compound has been identified as a potential histamine H₃ receptor ligand. This receptor plays a crucial role in modulating neurotransmitter release and synaptic activity, making the compound a candidate for treating various neurological disorders such as:
- Cognitive impairment
- Sleep disorders
- Attention-deficit/hyperactivity disorder (ADHD)
Studies have shown that this compound interacts specifically with histamine H₃ receptors, influencing neurotransmitter dynamics in the brain.
Synthesis
The synthesis of this compound typically involves several chemical reactions designed to maintain high yields and purity. The synthetic pathways often include:
- Formation of the cyclopropyl amine : Utilizing nucleophilic substitution reactions due to the electron-donating nature of the nitrogen atom.
- Pyrrolidine ring construction : Achieved through various cyclization methods that ensure structural integrity.
- Final coupling : To attach the cyclopropyl group to the methyl-pyrrolidin-2-ylmethyl moiety.
These methods allow for efficient production while minimizing by-products.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, revealing its potential therapeutic applications:
Study 1: Neurotransmitter Modulation
A recent study demonstrated that this compound significantly modulates neurotransmitter release in vitro. The compound showed a binding affinity comparable to known histamine H₃ receptor antagonists, suggesting its potential use in drug development targeting cognitive enhancement.
Study 2: Comparative Analysis with Similar Compounds
Research comparing this compound with other structurally similar compounds indicated that its unique cyclopropane and pyrrolidine combination conferred distinct biological activities not observed in other derivatives. The study highlighted its superior efficacy in modulating synaptic activity compared to traditional ligands .
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a valuable scaffold for designing other biologically active compounds. Its applications extend beyond neurology; ongoing research is investigating its potential antibacterial properties against various pathogens, which may further broaden its therapeutic scope .
Properties
IUPAC Name |
N-[(1-methylpyrrolidin-2-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVLGDHKFWIHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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